N-(3,4-dimethylphenyl)furan-2-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, which is further connected to a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)furan-2-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential antibacterial and antifungal properties due to the presence of the furan ring.
Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Investigated for its potential role in modulating biological pathways and interactions with specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)furan-2-carboxamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The furan ring and carboxamide group play crucial roles in these interactions, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)furan-2-carboxanilide
- N-(3,4-dimethylphenyl)furan-2-carboxylate
- N-(3,4-dimethylphenyl)furan-2-carboxamide derivatives
Uniqueness
This compound stands out due to its unique combination of the furan ring and the 3,4-dimethylphenyl group. This structural arrangement imparts specific chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-5-6-11(8-10(9)2)14-13(15)12-4-3-7-16-12/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGUVCOEABXDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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